Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate

Fluorinated Amino Acid Synthesis Ene Reaction Sulfonylimine Reactivity

Researchers pursuing trifluoromethyl amino acid derivatives often face low yields with methanesulfonyl analogs. This compound overcomes that limitation, delivering 4-6.6% higher yields in thermal ene reactions with terminal alkenes (e.g., 65% vs 61% for isobutylene; 85% vs 74% for methylidenecyclohexane). It enables one-step construction of γ,δ-unsaturated α-amino-α-trifluoromethylcarboxylic acids at mild temperatures (-30 to 20 °C). Regiospecific C-alkylation of indoles and thiophenes proceeds without directing groups, preserving sensitive functionalities. A consistent supply chain ensures reliable delivery for medicinal chemistry campaigns.

Molecular Formula C10H8F3NO4S
Molecular Weight 295.24 g/mol
CAS No. 107651-35-4
Cat. No. B026804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate
CAS107651-35-4
SynonymsMETHYL 2-[BENZENESULFONYLIMINO]-3,3,3-TRIFLUOROPROPIONATE
Molecular FormulaC10H8F3NO4S
Molecular Weight295.24 g/mol
Structural Identifiers
SMILESCOC(=O)C(=NS(=O)(=O)C1=CC=CC=C1)C(F)(F)F
InChIInChI=1S/C10H8F3NO4S/c1-18-9(15)8(10(11,12)13)14-19(16,17)7-5-3-2-4-6-7/h2-6H,1H3
InChIKeyXFMFKEQBIQSLOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Benzenesulfonylimino-3,3,3-Trifluoropropionate: A Specialized Building Block for Fluorinated Amino Acid Synthesis


Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate (CAS 107651-35-4) is the first reported imine derivative of trifluoropyrotartaric acid, classified as an α-CF₃-substituted N-sulfonylimino ester [1]. It serves as a versatile electrophilic building block, primarily enabling regiospecific C-alkylation of aromatic π-systems such as N,N-dimethylaniline, indole, and thiophene [1]. More critically, it functions as a key intermediate for the one-step synthesis of γ,δ-unsaturated α-amino-α-trifluoromethylcarboxylic acids, a pharmacologically relevant class of compounds [2]. This compound is distinct from non-fluorinated or methanesulfonyl analogs due to the combined electron-withdrawing effects of the trifluoromethyl and benzenesulfonyl groups, which fine-tune its reactivity profile.

Why a Simple Methyl 2-Benzenesulfonylimino-3,3,3-Trifluoropropionate Analog Cannot Be Substituted Without Consequence


The assumption that any N-sulfonylimino ester (e.g., with a methanesulfonyl or tosyl group) can be interchanged for Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate in synthetic protocols is not supported by experimental data. Direct head-to-head thermal ene reactions reveal that the choice of the sulfonyl group (R = Me vs. R = Ph) on the α-CF₃-imino ester scaffold leads to measurable and reproducible differences in product yield across multiple alkene substrates [1]. The benzenesulfonyl analog consistently delivers higher yields (e.g., 65% vs. 61% for isobutylene; 85% vs. 74% for methylidenecyclohexane) [1]. Furthermore, non-fluorinated glyoxylate tosylimines fail to undergo the same ene reaction under identical, mild conditions, requiring temperatures above 110 °C, which highlights the critical role of the trifluoromethyl group in activating the imine for low-temperature transformations [1].

Methyl 2-Benzenesulfonylimino-3,3,3-Trifluoropropionate: Quantitative Differentiation vs. Key Comparators


Superior Yield in Thermal Ene Reactions Compared to Methanesulfonyl Analog (Isobutylene Substrate)

In a direct comparison under identical thermal ene reaction conditions, Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate (compound 2b) provides a higher yield of the desired dehydroleucine derivative than its methanesulfonyl counterpart (compound 2a). Using isobutylene as the terminal alkene, the benzenesulfonyl imine achieved a 65% yield versus 61% for the methanesulfonyl imine, representing a 6.6% relative increase in preparative yield [1].

Fluorinated Amino Acid Synthesis Ene Reaction Sulfonylimine Reactivity

Enhanced Yield in Thermal Ene Reactions with 2-Phenylpropene vs. Methanesulfonyl Analog

The yield advantage of the benzenesulfonylimino ester over the methanesulfonyl analog is maintained with a more complex alkene, 2-phenylpropene, confirming the trend is not substrate-specific. The benzenesulfonyl compound (2b) afforded product 4b in 80% yield, while the methanesulfonyl compound (2a) gave 78% [1].

Fluorinated Amino Acid Synthesis Ene Reaction Functional Group Tolerance

Significantly Higher Reactivity and Milder Conditions than Non-Fluorinated Tosylimine Glyoxylate Analogs

The presence of the trifluoromethyl group in the target compound dramatically lowers the activation barrier for the ene reaction. Methyl 2-benzenesulfonylimino-3,3,3-trifluoropropionate (2b) reacts with isobutylene at –30 °C to ~20 °C to give a 65% yield [1]. In stark contrast, the non-fluorinated glyoxylate tosylimine analog (compound 1) shows no reaction with 2-phenylpropene at 20 °C even after five days, and typically requires temperatures above 110 °C for reaction with terminal olefins [1].

Activated Imine Trifluoromethyl Effect Reaction Temperature

Enabled Regiospecific C-Alkylation of Aromatic π-Systems

This compound is reported as the first imine derivative of trifluoropyrotartaric acid to demonstrate efficient C-alkylation of electron-rich aromatics and heterocycles, including N,N-dimethylaniline, indole, 2-methylindole, and thiophene [1]. The reaction is regiospecific, occurring at the position of maximum π-electron density, a selectivity pattern not generally observed for simpler imine electrophiles [1].

C-Alkylation Regiospecificity Heterocycle Functionalization

High-Value Application Scenarios for Methyl 2-Benzenesulfonylimino-3,3,3-Trifluoropropionate Based on Quantitative Differentiation


Preparative Synthesis of γ,δ-Unsaturated α-Amino-α-Trifluoromethylcarboxylic Acid Derivatives

The compound is the optimal choice as a starting material when synthetic chemists require a one-step entry to dehydroleucine or related unsaturated amino acid derivatives bearing a trifluoromethyl group. The demonstrated yield advantage over the methanesulfonyl analog (4–6.6% relative increase) [1] makes it particularly valuable in medicinal chemistry campaigns where multiple fluorinated amino acid analogs are synthesized in parallel, and small yield improvements at the core building block stage significantly reduce the total synthesis burden across a library. The mild reaction temperatures (–30 to 20 °C) preserve sensitive functional groups during alkene installation [1].

Installation of Trifluoromethylated Quaternary Carbon Centers via Ene Reaction

For projects requiring the construction of a quaternary α-CF₃ carbon center adjacent to an amino group, this compound offers a proven, high-yielding thermal ene pathway. Compared to alternative Grignard-based methods that suffer from radical side reactions and limited functional group compatibility, the ene reaction of the benzenesulfonylimino ester proceeds cleanly with terminal alkenes, yielding products in 65–85% range [1]. The benzenesulfonyl protecting group on the nitrogen can be subsequently removed or modified, making this a strategically superior route to pharmaceutically relevant trifluoromethylated amino acid scaffolds.

Regiospecific Functionalization of Indole and Thiophene for Drug Discovery

In drug discovery programs targeting indole-based kinase inhibitors or thiophene-containing GPCR modulators, this compound enables a direct, regiospecific C-alkylation step to introduce a trifluoromethyl-bearing amino acid side chain. This obviates the need for pre-functionalization or directing groups on the heterocycle [1]. The predictable regiochemistry at the site of maximum π-density offers a clear advantage over classical Friedel-Crafts or metal-catalyzed C–H activation approaches, which often produce isomeric mixtures and require extensive optimization for each substrate.

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